molecular formula C15H18N4O3S B2710665 N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide CAS No. 1105246-59-0

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide

Cat. No.: B2710665
CAS No.: 1105246-59-0
M. Wt: 334.39
InChI Key: BBBHEKAEPHLZJP-UHFFFAOYSA-N
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Description

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a synthetic organic compound featuring a complex molecular architecture based on the thieno[3,4-c]pyrazole core, a scaffold of significant interest in modern medicinal chemistry . This molecule is systematically engineered by incorporating a furan-2-carboxamide moiety and a propylcarbamoylmethyl side chain, a strategic design aimed at enhancing its potential for interacting with biological targets. The furan ring, an electron-rich heterocycle, is a prevalent pharmacophore known for its ability to form hydrogen bonds with various enzymatic targets, thereby influencing the pharmacokinetic properties and bioavailability of lead compounds . The specific research applications and detailed mechanism of action for this compound are an active area of investigation. Compounds with analogous structures, particularly those containing the thienopyrazole heterocycle, are frequently explored in drug discovery for their potential as viral polymerase inhibitors and for the treatment of infectious diseases . The presence of multiple hydrogen bond donors and acceptors within its structure makes it a promising candidate for probing protein-ligand interactions and for use in high-throughput screening campaigns. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-2-5-16-13(20)7-19-14(10-8-23-9-11(10)18-19)17-15(21)12-4-3-6-22-12/h3-4,6H,2,5,7-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBHEKAEPHLZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by reacting appropriate starting materials under controlled conditions, often involving cyclization reactions.

    Introduction of the furan-2-carboxamide group: This step may involve coupling reactions using reagents like furan-2-carboxylic acid and appropriate amines.

    Final modifications: Additional steps may be required to introduce the propylamino group and other functional groups, often involving amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table compares the structural motifs and functional groups of the target compound with those of two analogs from the literature:

Compound Name Core Structure Key Functional Groups Notable Substituents
Target : N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide Thieno[3,4-c]pyrazole + furan Carboxamide, propylcarbamoylmethyl Flexible propyl chain, furan carbonyl
Analog 1 : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine + pyrazole Sulfonamide, carbamoyl, trimethylpyrazole 3,4-Dichlorophenyl, rigid aromatic substituents
Analog 2 : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-... Furo[2,3-b]pyridine Oxadiazole, trifluoroethylamino, fluorophenyl Fluorine atoms, oxadiazole ring (enhances metabolic stability)

Key Observations :

  • The target compound utilizes a thienopyrazole-furan scaffold, which may offer distinct π-π stacking and hydrogen-bonding capabilities compared to the pyridine-pyrazole system in Analog 1 or the furopyridine core in Analog 2.
  • Analog 1 incorporates a sulfonamide group, which typically enhances solubility but may reduce membrane permeability relative to the carboxamide in the target compound .
  • Analog 2 features fluorine and oxadiazole substituents, which are known to improve metabolic stability and binding affinity in drug design, suggesting areas for optimization in the target molecule .

Physicochemical Properties

Data from Analog 1 provide insights into how structural differences influence physical properties:

Property Analog 1 Target Compound (Expected)
Melting Point (°C) 163–166 Likely lower due to flexible propylcarbamoyl group
IR Peaks (cm⁻¹) 3324 (NH), 1727 (C=O), 1169 (SO₂) ~3300 (NH), ~1700 (C=O, carboxamide)
Elemental Analysis (%) C 47.45, H 3.81, N 15.38 (calcd) Higher C and H content due to furan and propyl chains

Analysis :

  • The target compound lacks the sulfonamide group (SO₂) present in Analog 1, which may reduce its polarity and aqueous solubility.

Biological Activity

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N4O2SC_{21}H_{30}N_{4}O_{2}S with a molecular weight of 402.6 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities due to the presence of heteroatoms and functional groups that can interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit a range of biological activities:

  • Antioxidant Activity : Thieno[3,4-c]pyrazoles have been shown to act as antioxidants. A study demonstrated that derivatives could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol, suggesting their potential use in protecting cells from oxidative damage .
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects against various pathogens. For instance, thienopyrazole derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Enzyme Inhibition : Compounds related to this compound have been investigated for their ability to inhibit specific enzymes. This includes phosphodiesterase inhibitors that may be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects against oxidative stress in erythrocytes
AntimicrobialEffective against Mycobacterium tuberculosis
Enzyme InhibitionInhibits phosphodiesterase and other enzymes

Case Study: Antioxidant Effects

In a controlled study involving African catfish (Clarias gariepinus), thieno[3,4-c]pyrazole compounds were administered alongside 4-nonylphenol to assess their protective effects on red blood cells. The results indicated a significant reduction in the percentage of altered erythrocytes when treated with the thieno[3,4-c]pyrazole derivatives compared to the control group exposed solely to the toxic agent (see Table 2).

Table 2: Erythrocyte Alterations

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound12 ± 1.03

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